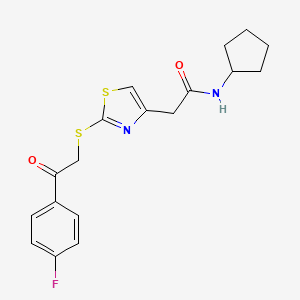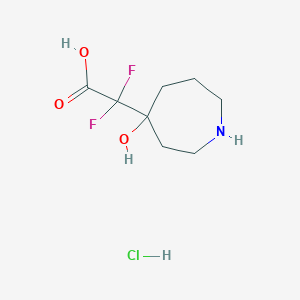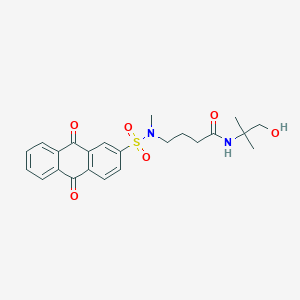![molecular formula C6H8O2 B2562865 RAC-(1R,5S)-3-OXABICYCLO[3.2.0]HEPTAN-6-ONE CAS No. 1932325-59-1](/img/structure/B2562865.png)
RAC-(1R,5S)-3-OXABICYCLO[3.2.0]HEPTAN-6-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-one: is a bicyclic organic compound that features an oxirane ring fused to a cyclopentanone ring
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, (1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-one serves as a valuable intermediate for constructing complex molecular architectures. Its unique structure allows for the development of novel synthetic pathways and the exploration of new reaction mechanisms.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its bicyclic structure can be used as a scaffold for developing drugs with specific biological activities.
Industry: In the industrial sector, (1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-one can be utilized in the production of fine chemicals and advanced materials. Its reactivity and versatility make it a valuable component in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of a suitable epoxide precursor. This reaction can be catalyzed by acids or bases, depending on the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of (1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-one may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: (1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening and formation of different functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve ring-opening.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactones, while reduction can produce alcohols.
Mecanismo De Acción
The mechanism by which (1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-one exerts its effects involves interactions with specific molecular targets. The compound’s oxirane ring is highly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This reactivity can lead to the modulation of biological pathways and the alteration of cellular functions.
Comparación Con Compuestos Similares
8-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but contains a nitrogen atom in place of the oxygen atom.
8-Oxabicyclo[3.2.1]octane: This compound is structurally similar but differs in the position of the oxirane ring.
Uniqueness: (1S,5R)-3-Oxabicyclo[320]heptan-6-one is unique due to its specific stereochemistry and the presence of both an oxirane and a ketone functional group
Propiedades
IUPAC Name |
(1S,5R)-3-oxabicyclo[3.2.0]heptan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-6-1-4-2-8-3-5(4)6/h4-5H,1-3H2/t4-,5+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKRIFCQPBHQPB-UHNVWZDZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2COC[C@@H]2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2562782.png)
![2-cyano-N-(2,3-dihydro-1-benzofuran-3-yl)-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B2562783.png)
![Tert-butyl (1S,5R)-6-[(6-chloropyridazin-3-yl)methyl-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2562784.png)



![2-[(2-Oxo-2-piperidin-1-ylethyl)thio]benzoic acid](/img/structure/B2562793.png)
![3,4-dimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2562796.png)

![N-(4-acetylphenyl)-2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide](/img/structure/B2562799.png)

![N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide](/img/structure/B2562801.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide](/img/structure/B2562802.png)
![5-[({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2562803.png)
